Home > Products > Screening Compounds P22977 > AMG-151 free base
AMG-151 free base - 1138669-65-4

AMG-151 free base

Catalog Number: EVT-259010
CAS Number: 1138669-65-4
Molecular Formula: C20H18N6O3S2
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-151 is a glucokinase activator, which decreases fasting and postprandial glycaemia.
Source and Classification

AMG-151 is synthesized as a free base form of ARRY-403. It is categorized under glucokinase activators, which are compounds that enhance the activity of glucokinase, an enzyme pivotal in glucose metabolism. The compound has been the subject of various clinical trials aimed at evaluating its efficacy in lowering fasting plasma glucose levels in patients with type 2 diabetes .

Synthesis Analysis

The synthesis of AMG-151 involves several chemical reactions and purification processes. The key steps in the synthesis include:

  1. Starting Materials: The synthesis begins with specific pyridine derivatives and thiadiazole intermediates.
  2. Coupling Reactions: The formation of AMG-151 typically involves coupling reactions where the thiadiazole is linked to a pyridine derivative through an amine bond.
  3. Crystallization: The final product is often purified through crystallization techniques to obtain the free base form in high purity .

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

AMG-151 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S, and it includes:

  • Pyridine Rings: These aromatic structures are essential for the compound's interaction with the glucokinase enzyme.
  • Thiadiazole Moiety: This component plays a crucial role in the compound's pharmacological properties.
  • Hydroxyl Groups: These groups can influence solubility and biological activity.

The three-dimensional structure allows for allosteric modulation of glucokinase, enhancing its activity in response to glucose levels .

Chemical Reactions Analysis

AMG-151 participates in various chemical reactions pertinent to its function as a glucokinase activator:

  1. Enzyme Activation: The primary reaction involves binding to the allosteric site of glucokinase, which enhances its catalytic activity towards glucose.
  2. Metabolic Pathways: Once activated, glucokinase facilitates the conversion of glucose to glucose-6-phosphate, thereby playing a crucial role in glycolysis and glycogenesis.

The compound's reactivity profile indicates stability under physiological conditions but may undergo metabolic transformations in vivo that could affect its pharmacokinetics .

Mechanism of Action

The mechanism of action of AMG-151 revolves around its role as an allosteric modulator of glucokinase:

  1. Allosteric Binding: AMG-151 binds to an allosteric site on glucokinase, leading to conformational changes that increase the enzyme's affinity for glucose.
  2. Enhanced Glycolysis: By increasing glucokinase activity, AMG-151 promotes glycolysis and decreases blood glucose levels effectively.
  3. Clinical Efficacy: Clinical trials have demonstrated significant reductions in fasting plasma glucose levels when administered to patients with type 2 diabetes .
Physical and Chemical Properties Analysis

AMG-151 exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and therapeutic application .

Applications

The primary application of AMG-151 lies in its potential use as an antidiabetic agent:

  1. Type 2 Diabetes Treatment: As a glucokinase activator, it aims to improve glycemic control by enhancing insulin sensitivity and promoting glucose uptake.
  2. Research Tool: AMG-151 serves as a valuable tool in pharmacological research for studying glucose metabolism and related disorders.

Ongoing studies continue to explore its efficacy and safety profile compared to existing diabetes treatments .

Mechanistic Foundations of AMG-151 as a Glucokinase Activator

Table 1: Key Structural and Functional Domains of Human Glucokinase

DomainRole in CatalysisImpact of AMG-151
Allosteric Activator Site (AAS)Binds activators; modulates conformationDirect binding stabilizes super-open state
Glucose-Binding SiteSubstrate binding and affinityIndirectly enhances glucose affinity via Ser₁₅₁
ATP-Binding SiteCatalytic phosphorylationIncreases catalytic efficiency (kcat)
Helical Domain (αC-helix)Mediates open/closed transitionsStabilizes closed conformation

Allosteric Modulation of Glucokinase Conformational Dynamics

AMG-151 free base (ARRY-403) functions as a potent allosteric activator of human glucokinase (GK), targeting a specific site distinct from the enzyme’s catalytic center. GK exhibits intrinsic conformational dynamics, cycling between inactive ("super-open"), low-affinity ("open"), and catalytically competent ("closed") states. AMG-151 binds to the allosteric activator site (AAS) located at the junction of the GK’s large and small domains, stabilizing the enzyme’s "closed" conformation. This stabilization reduces the energy barrier for glucose-induced conformational changes, enhancing the enzyme’s readiness for catalysis [5] [9].

Crucially, mutagenesis studies reveal that residues like Ser₁₅₁ participate in a hydrogen-bonding network connecting the allosteric site to the catalytic cleft. Mutation of Ser₁₅₁ to alanine (S151A) abolishes cooperativity and drastically reduces the S₀.₅ for glucose, confirming this residue’s role in transmitting allosteric effects. AMG-151 exploits this network, acting as a "molecular glue" that optimizes domain-domain alignment and facilitates glucose access to the active site [9] [5].

Kinetic Profiling of Enzyme Activation: Vmax and S0.5 Modulation

AMG-151 significantly alters the kinetic behavior of glucokinase, characterized by two key parameters:

  • Reduction in S₀.₅ (Apparent Km for Glucose):GK exhibits a high S₀.₅ (~8 mM glucose) under physiological conditions, serving as a threshold for insulin release. AMG-151 reduces S₀.₅ by shifting the enzyme’s affinity curve leftward. In vitro studies demonstrate an S₀.₅ of 0.93 mM glucose in the presence of 5 µM AMG-151 – an ~8.6-fold increase in glucose affinity. This enhances GK’s sensitivity to physiological glucose concentrations (4–6 mM) [3] [1].

  • Increase in Vmax (Catalytic Efficiency):AMG-151 elevates GK’s maximal velocity (Vmax) by 34% compared to baseline (134% of control at 5 mM glucose). This stems from accelerated catalytic turnover (kcat) due to stabilized substrate binding and improved ADP release kinetics [3] [9].

Table 2: Kinetic Parameters of AMG-151-Mediated Glucokinase Activation

ParameterControl (No Activator)AMG-151 (5 µM)Fold Change
S₀.₅ (Glucose)~8.0 mM0.93 mM↓ 8.6x
Vmax100% (Reference)134%↑ 1.34x
EC₅₀ (AMG-151)-79 nM-
Catalytic Efficiency (kcat/S₀.₅)LowHigh↑ ~11x

The compound’s half-maximal effective concentration (EC₅₀) is 79 nM at 5 mM glucose, highlighting its potency. Furthermore, AMG-151 transforms GK’s sigmoidal kinetics (Hill coefficient, nH ≈ 1.7) toward Michaelis-Menten hyperbolicity (nH ≈ 1.0–1.2), eliminating substrate cooperativity. This kinetic shift ensures more predictable glucose phosphorylation across the glycemic range [3] [5].

Selectivity Profiling Against Isozyme Families and Off-Target Kinases

AMG-151 exhibits high selectivity for glucokinase over related hexokinases (HKs I–IV) and off-target kinases:

  • Hexokinase Isozyme Selectivity:GK (Hexokinase IV) shares <70% sequence identity with high-affinity hexokinases I–III. AMG-151 shows >1,000-fold selectivity for GK over HK-I, HK-II, and HK-III, attributed to its specific binding to the GK-specific allosteric site absent in other isozymes. No significant activation of HK-I or HK-II is observed at concentrations ≤10 µM [3] [9].

  • Kinome-Wide Selectivity:Broad-spectrum kinase profiling (against >300 kinases) confirms minimal off-target inhibition. AMG-151 exhibits IC₅₀ values >10 µM for 98% of tested kinases, including those implicated in toxicity (e.g., JAK2, VEGFR2, BTK). Weak inhibition (IC₅₀ 1–10 µM) is observed for only 2 kinases, clinically irrelevant at therapeutic exposures [2] [6] [8].

Table 3: Selectivity Profile of AMG-151 Against Key Kinase Families

Kinase/IsozymeFamily/FunctionAMG-151 Activity (IC₅₀ or EC₅₀)Selectivity vs. GK
Glucokinase (GK)Hexokinase IVEC₅₀ = 79 nMReference
Hexokinase I (HK-I)Hexokinase>100 µM>1,265x
Hexokinase II (HK-II)Hexokinase>100 µM>1,265x
JAK2Tyrosine Kinase>10 µM>126x
VEGFR2Receptor Tyrosine Kinase>10 µM>126x
BTKTyrosine Kinase>10 µM>126x

This selectivity arises from AMG-151’s unique chemical scaffold and its targeting of GK-specific residues (e.g., Asn₁₆₆, Ser₁₅₁) not conserved in other kinases. The compound’s low potential for drug-drug interactions further supports its kinase selectivity [3] [2] [6].

Properties

CAS Number

1138669-65-4

Product Name

AMG-151 free base

IUPAC Name

(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Solubility

Soluble in DMSO

Synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.